Holomycin-d3
Description
Properties
Molecular Formula |
C₇H₃D₃N₂O₂S₂ |
|---|---|
Molecular Weight |
217.28 |
Synonyms |
N-(4,5-Dihydro-5-oxo-1,2-dithiolo[4,3-b]pyrrol-6-yl)acetamide-d3; 6-Acetamido-1,2-dithiolo[4,3-b]pyrrol-5(4H)-one-d3; 6-(Acetylamino)-1,2-dithiolo[4,3-b]pyrrol-5(4H)-one-d3 |
Origin of Product |
United States |
Elucidation of Holomycin Biosynthetic Pathways
Identification and Characterization of Biosynthetic Gene Clusters (BGCs)
The genetic blueprints for holomycin (B130048) production are housed within biosynthetic gene clusters (BGCs). These clusters have been identified in a range of bacteria, from terrestrial actinomycetes to marine microorganisms.
BGCs in Streptomyces clavuligerus and Yersinia ruckeri
The holomycin biosynthetic gene cluster was first identified in Streptomyces clavuligerus ATCC 27064, a known producer of other clinically important antibiotics like clavulanic acid and cephamycin C. mdpi.compnas.org Bioinformatic analysis of its genome revealed a candidate gene cluster (ORFs 3483–3492) containing genes predicted to be involved in the key steps of holomycin biosynthesis. pnas.orgpnas.orgcapes.gov.br This includes a non-ribosomal peptide synthetase (NRPS), an acetyltransferase, and several oxidoreductases. pnas.orgpnas.org Subsequent gene disruption studies confirmed the role of this cluster, as deleting the NRPS gene (ORF3488, later designated hlmE) and a putative decarboxylase gene (ORF3489, hlmF) abolished holomycin production. pnas.orgpnas.org
Similarly, a holomycin BGC has been characterized in Yersinia ruckeri, a fish pathogen. secondarymetabolites.orgresearchgate.net Comparative analysis revealed that the Y. ruckeri cluster shares significant homology and a similar genetic organization with the one found in S. clavuligerus. researchgate.net Both clusters contain core genes for the assembly of the dithiolopyrrolone scaffold. researchgate.net However, a notable difference is the presence of an RNA methyltransferase in the Y. ruckeri cluster, which is proposed to confer self-resistance to the antibiotic. mdpi.comsecondarymetabolites.org In contrast, S. clavuligerus employs a different self-protection strategy involving the dithiol oxidase HlmI. nih.govasm.org
**Table 1: Comparison of Holomycin Biosynthetic Gene Clusters in S. clavuligerus and *Y. ruckeri***
| Gene (S. clavuligerus) | Gene (Y. ruckeri) | Proposed Function |
|---|---|---|
| hlmA | hom10 | Acetyltransferase |
| hlmB | hom7 | Acyl-CoA dehydrogenase |
| hlmC | hom5 | Thioesterase |
| hlmD | hom6 | FMN-dependent oxidoreductase |
| hlmE | hom8 | Non-ribosomal peptide synthetase (NRPS) |
| hlmF | hom1 | Phosphopantothenoylcysteine decarboxylase homolog |
| hlmI | - | Dithiol oxidase (self-resistance) |
| - | hom12 | RNA methyltransferase (self-resistance) |
Data sourced from multiple studies. researchgate.netnih.govasm.org
BGCs in Marine Bacteria (Photobacterium galatheae, Streptomyces sp.)
Holomycin production is not limited to terrestrial and pathogenic bacteria; it has also been identified in marine microorganisms. mdpi.com A holomycin BGC was discovered in the marine bacterium Photobacterium galatheae S2753 (formerly Photobacterium halotolerans). nih.govmdpi.com This discovery was guided by bioassay-guided isolation and genome mining. mdpi.com The BGC in P. galatheae contains 10 genes, eight of which are homologous to those in the Y. ruckeri and S. clavuligerus clusters. nih.govasm.org The production of holomycin by this bacterium has been linked to its ability to form biofilms. nih.govresearchgate.net
Holomycin has also been isolated from a marine Streptomyces sp. M095, indicating the widespread distribution of this biosynthetic capability in marine actinomycetes. mdpi.com
Comparative Genomics and Bioinformatics Approaches (e.g., antiSMASH analysis)
Bioinformatic tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) have been instrumental in identifying and analyzing holomycin BGCs. nih.govasm.org For instance, antiSMASH analysis of the P. galatheae S2753 genome identified 11 potential BGCs, with one on the small chromosome predicted to be responsible for holomycin biosynthesis. nih.govasm.org
Comparative genomic analyses of various holomycin-producing strains have revealed a conserved set of core biosynthetic genes. researchgate.netnih.govmdpi.com These analyses highlight the homologous genes and their conserved arrangement across different species, such as S. clavuligerus, Y. ruckeri, and P. galatheae. nih.govmdpi.comfrontiersin.org While the core machinery is conserved, these comparisons also reveal unique genes in each cluster, often related to regulation or self-resistance mechanisms, reflecting the evolutionary adaptation of the producing organisms. nih.govasm.org For example, the P. galatheae BGC contains a unique gene, hlmY, encoding a putative metallophosphoesterase, and lacks the hlmI or hom12 resistance genes found in S. clavuligerus and Y. ruckeri, respectively. nih.govasm.org
Enzymology of Holomycin Biosynthesis
The construction of the holomycin molecule is a feat of enzymatic catalysis, orchestrated by a suite of specialized enzymes. At the heart of this process is a non-ribosomal peptide synthetase (NRPS) system, complemented by a series of tailoring enzymes that modify the initial peptide intermediate.
Non-Ribosomal Peptide Synthetase (NRPS) Systems
The biosynthesis of holomycin is initiated by a non-ribosomal peptide synthetase (NRPS). nih.govasm.orguzh.ch NRPS are large, modular enzymes that assemble peptides without the use of ribosomes. uzh.ch In the case of holomycin, a single-module NRPS, designated HlmE, is responsible for the initial steps. pnas.orgnih.govasm.org This enzyme contains three key domains in a canonical Cy-A-T arrangement: a cyclization (Cy) domain, an adenylation (A) domain, and a thiolation (T) or peptidyl carrier protein (PCP) domain. pnas.orgnih.gov
The process begins with the adenylation (A) domain selecting and activating L-cysteine by converting it to L-cys-AMP. pnas.orgunileon.es This activated amino acid is then covalently attached to the thiolation (T) domain via a phosphopantetheinyl arm. pnas.orguzh.ch It is proposed that HlmE acts iteratively, activating a second L-cysteine molecule and catalyzing the formation of an L-Cys-L-Cys dipeptide intermediate. mdpi.comunileon.es
Role of Specific Enzymes (e.g., HlmE, HlmB, HlmC, HlmD, HlmI)
Following the initial peptide bond formation by HlmE, a cascade of enzymatic reactions modifies the dipeptide to form the characteristic dithiolopyrrolone core of holomycin.
HlmE : As the core NRPS, HlmE initiates the entire pathway by activating and condensing two L-cysteine molecules. pnas.orgnih.govasm.org Deletion of the hlmE gene completely abolishes holomycin production, confirming its essential role. pnas.orgnih.govasm.org
HlmB : This enzyme is an acyl-CoA dehydrogenase. mdpi.comnih.gov It is proposed to oxidize a thiol group on the cysteine-derived intermediate, which is a crucial step for the subsequent cyclization to form the aminopyrrolinone ring of holomycin. mdpi.comnih.gov
HlmC : HlmC is a thioesterase. mdpi.comnih.gov Its presumed role is to hydrolyze the growing peptide chain from the HlmE T-domain, releasing the cyclized intermediate for further processing. mdpi.comunileon.es
HlmD : An FMN-dependent oxidoreductase, HlmD is believed to be involved in one of the oxidation steps required to form the final holomycin structure. mdpi.comnih.gov
HlmI : Found in S. clavuligerus, HlmI is a dithiol oxidase. nih.govnih.gov It catalyzes the formation of the intramolecular disulfide bridge in the final step of the biosynthesis, converting the reduced form of holomycin (dihydropolymycin) into the active antibiotic. nih.govebi.ac.ukacs.org HlmI also plays a role in self-resistance, as its deletion leads to increased sensitivity of the producing strain to holomycin. nih.govacs.org
Table 2: Key Enzymes in Holomycin Biosynthesis and Their Functions
| Enzyme | Type | Proposed Function |
|---|---|---|
| HlmE | Non-Ribosomal Peptide Synthetase (NRPS) | Activates and condenses two L-cysteine units. pnas.orgnih.govasm.org |
| HlmB | Acyl-CoA Dehydrogenase | Oxidizes a thiol group to facilitate cyclization. mdpi.comnih.gov |
| HlmC | Thioesterase | Releases the peptide intermediate from the NRPS. mdpi.comunileon.es |
| HlmD | FMN-dependent Oxidoreductase | Catalyzes an oxidation step in the pathway. mdpi.comnih.gov |
| HlmI | Dithiol Oxidase | Forms the final intramolecular disulfide bridge and provides self-resistance. nih.govacs.org |
This table summarizes the proposed functions of key enzymes based on available research.
Cysteine-Loading and Dipeptide Formation Mechanisms
The initiation of holomycin biosynthesis is managed by a single-module nonribosomal peptide synthetase (NRPS), identified as HlmE (also known as ORF3488 in early studies). pnas.orgresearchgate.net This enzyme is responsible for the activation and condensation of two L-cysteine molecules to form an L-Cys-L-Cys dipeptide intermediate. pnas.orgnih.gov
The HlmE protein contains three canonical domains: an adenylation (A) domain, a thiolation (T) or peptidyl carrier protein (PCP) domain, and a cyclization (Cy) domain. pnas.orgresearchgate.net The process begins when the A-domain specifically recognizes and activates L-cysteine by converting it to L-cys-AMP. pnas.orgresearchgate.net This activated cysteine is then covalently attached to the phosphopantetheinyl arm of the adjacent T-domain. pnas.org
While the precise mechanism of dipeptide formation is still under investigation, it is proposed that the Cy domain catalyzes the condensation reaction between two activated cysteine molecules to form a peptide bond. pnas.orgresearchgate.net One model suggests that two Cys-S-HlmE complexes dock, allowing the Cy domain to facilitate the formation of L-Cys-L-Cys tethered to the enzyme. pnas.org Another possibility involves a stand-alone condensation domain that may participate in this step. pnas.org Interestingly, studies have shown that the A-domain itself may play an essential role in peptide bond formation, potentially through a rearrangement mechanism involving a thioester intermediate. nih.gov This process ultimately results in a dipeptide precursor, which is the foundational building block for the holomycin scaffold. pnas.orgnih.gov
Oxidative Steps and Disulfide Bond Formation
The transformation of the linear L-Cys-L-Cys dipeptide into the rigid, bicyclic dithiolopyrrolone structure of holomycin requires a significant eight-electron oxidation. pnas.org This is accomplished by a suite of four flavin-dependent oxidoreductases encoded within the hlm gene cluster. pnas.orgnih.gov These enzymes are believed to catalyze four distinct two-electron oxidation steps. pnas.org
A critical and late-stage step in the pathway is the formation of the intramolecular disulfide bridge, which is a defining feature of the holomycin family of antibiotics. ebi.ac.uknih.gov This reaction is catalyzed by the FAD-dependent dithiol oxidase, HlmI. ebi.ac.ukmdpi.com HlmI converts the reduced, dithiol form of the precursor (reduced holomycin or holothin) into its oxidized, disulfide-bridged state, using molecular oxygen as the final electron acceptor. nih.govmdpi.com
Biochemical studies have confirmed that HlmI is functionally homologous to other dithiol oxidases like GliT, which is involved in gliotoxin (B1671588) biosynthesis. ebi.ac.ukmdpi.com The enzyme rapidly converts reduced holomycin to holomycin, a step that is crucial not only for completing the synthesis but also potentially as a self-protection mechanism for the producing organism, as the reduced dithiol form is considered the more toxic species. nih.govnih.gov The timing of this final oxidation ensures that the stable, less reactive form of the antibiotic is produced. nih.gov
Precursor Incorporation Studies in Biosynthetic Research
Isotope labeling studies have been instrumental in confirming the molecular origins of the holomycin scaffold. Early research pointed towards L-cysteine as the primary precursor. rsc.org Feeding experiments using labeled substrates have provided direct evidence for the incorporation of these precursors into the final antibiotic structure.
In studies involving related dithiolopyrrolone compounds like thiomarinol (B140439), feeding the producing organism with [2-¹³C]cystine resulted in a high level of ¹³C incorporation at specific carbon positions within the pyrrothine core, confirming that this moiety is derived directly from cysteine via an NRPS-mediated pathway. rsc.org Similarly, research on Saccharothrix algeriensis showed that the production of holomycin could be induced by adding L-cystine to the fermentation medium, further cementing its role as a direct precursor. ebi.ac.uk These precursor incorporation studies validate the biosynthetic pathway proposed from genetic and biochemical analyses and provide a powerful tool for investigating the assembly of complex natural products. ebi.ac.ukrsc.org
Genetic Manipulation and Pathway Engineering for Enhanced Production
The production of holomycin can be significantly influenced through genetic engineering of the producing strains, such as Streptomyces clavuligerus. pnas.orgmdpi.com Strategies for enhancing yield often involve the manipulation of both the holomycin biosynthetic gene cluster itself and related metabolic pathways. nih.govfrontiersin.org
One effective approach is the targeted disruption of competing secondary metabolite pathways. For instance, mutants of S. clavuligerus with disruptions in genes for clavulanic acid biosynthesis have been observed to dramatically overproduce holomycin. pnas.orgslu.se This suggests a metabolic cross-regulation where intermediates or resources are rerouted from the clavulanic acid pathway to holomycin production. nih.govslu.se Specifically, deletion of the orf15 gene in the clavulanate cluster led to a significant increase in holomycin yield. pnas.org
Another strategy involves manipulating regulatory genes or the primary metabolism that supplies precursors. Overexpression of genes involved in the biosynthesis of acetyl-CoA and cysteine, the two primary building blocks of holomycin, has been shown to be consistent with a holomycin overproduction phenotype. nih.gov Furthermore, targeted deletion of key genes within the hlm cluster, such as the NRPS gene hlmE or the oxidoreductase gene hlmI, completely abolishes or significantly reduces holomycin production, confirming their essential roles and providing targets for future engineering efforts. pnas.orgnih.gov Heterologous expression of the entire hlm cluster in optimized host strains like S. albus or S. coelicolor has also been achieved, opening avenues for producing holomycin and its analogs in more tractable systems. researchgate.netresearchgate.net
Data Tables
Table 1: Key Genes in the Holomycin Biosynthetic Cluster of S. clavuligerus This table summarizes the primary genes and their proposed functions in the holomycin biosynthetic pathway based on genetic and biochemical evidence.
| Gene (New Name) | Gene (Original ORF) | Proposed Function | Reference |
| HlmA | ORF3483 | N-acyltransferase; catalyzes the final acetylation of holothin to holomycin. | pnas.orgjmb.or.kr |
| HlmB | ORF3485 | Acyl-CoA dehydrogenase; involved in early oxidation steps. | researchgate.net |
| HlmE | ORF3488 | Nonribosomal Peptide Synthetase (NRPS); activates and condenses two L-cysteine molecules. | pnas.orgresearchgate.netnih.gov |
| HlmF | ORF3489 | Phosphopantothenoylcysteine decarboxylase homolog; involved in oxidation and decarboxylation. | pnas.orgnih.gov |
| HlmI | ORF3492 | FAD-dependent dithiol oxidase; catalyzes the final disulfide bond formation. | ebi.ac.uknih.govmdpi.com |
Table 2: Effects of Gene Deletion on Holomycin Production This table outlines the observed outcomes on holomycin synthesis when specific genes are deleted in producer strains, demonstrating their essentiality.
| Deleted Gene/ORF | Organism | Effect on Holomycin Production | Reference |
| hlmE (ORF3488) | S. clavuligerus | Abolished | pnas.orgnih.gov |
| hlmF (ORF3489) | S. clavuligerus | Abolished | pnas.org |
| hlmI (ORF3492) | S. clavuligerus | Decreased production and increased sensitivity to holomycin. | nih.gov |
| orf15 (clavulanate cluster) | S. clavuligerus | Dramatic overproduction | pnas.org |
| hlmE | P. galatheae S2753 | Abolished | nih.gov |
Mentioned Compounds
Molecular Mechanisms of Holomycin Action
Inhibition of Nucleic Acid Synthesis
Holomycin-d3 exerts its antibacterial effects primarily through the inhibition of nucleic acid synthesis, with a pronounced impact on RNA production. nih.govnih.govmedchemexpress.com This inhibitory action is a key factor in its broad-spectrum activity against various bacteria. nih.gov
Direct and Indirect Effects on RNA Synthesis
Holomycin (B130048) demonstrates a rapid and preferential inhibition of RNA synthesis in bacterial cells. nih.govmedchemexpress.com Studies in Escherichia coli have shown that exposure to Holomycin leads to a swift cessation of RNA production. nih.gov While one hypothesis suggested that this could be an indirect effect of inhibiting tRNA aminoacylation, which would trigger a stringent response, further research has contradicted this. nih.govnih.gov Experiments comparing the effects of Holomycin on both standard and relA null mutant strains of E. coli (which is incapable of mounting a stringent response) revealed similar levels of RNA synthesis inhibition in both. nih.govnih.gov This indicates that the antibiotic's effect on RNA synthesis is direct and not a secondary consequence of other cellular stress responses. nih.govnih.gov
Interaction with DNA-Dependent RNA Polymerase
The primary target for Holomycin's inhibitory action on RNA synthesis is believed to be the DNA-dependent RNA polymerase (RNAP), a crucial enzyme in the transcription process. chemicalbook.comnih.gov Evidence suggests that Holomycin may specifically interfere with the RNA chain elongation step of transcription. nih.govnih.gov However, in vitro assays using purified E. coli RNA polymerase and synthetic DNA templates have shown only weak inhibition by Holomycin, and only at concentrations higher than those needed to halt bacterial growth. nih.govnih.gov This discrepancy has led to the hypothesis that Holomycin's interaction with RNAP within the cellular environment is more complex than what is observed in simplified in vitro systems. nih.gov
Role of Holomycin as a Potential Prodrug Requiring Cellular Conversion
The observation that Holomycin weakly inhibits purified RNA polymerase in vitro, despite its potent effects within whole cells, suggests that it may function as a prodrug. nih.govnih.gov This hypothesis posits that Holomycin is taken up by the bacterial cell and then converted into a more active form. nih.govnih.gov This cellular conversion is thought to be a necessary step for the compound to effectively inhibit its target. One proposed mechanism involves the reduction of its cyclic disulfide bond within the cell, leading to a more potent, metal-chelating form of the molecule. acs.org
Cellular and Subcellular Targets in Prokaryotic Models
Recent research has also highlighted another critical aspect of Holomycin's mechanism: its ability to act as a metal chelator. acs.org Specifically, it is believed to sequester intracellular zinc ions (Zn²⁺). acs.org This action can inhibit various metalloenzymes that are dependent on zinc for their function, potentially interfering with cellular respiration and glucose metabolism in addition to RNA synthesis. acs.org The chelation of zinc is thought to occur after the intracellular reduction of Holomycin's disulfide bond. acs.org
| Mechanism | Target | Effect |
|---|---|---|
| Inhibition of Nucleic Acid Synthesis | DNA-dependent RNA Polymerase | Inhibits RNA chain elongation, leading to cessation of transcription. |
| Metal Chelation | Intracellular Zinc Ions (Zn²⁺) | Sequesters zinc, inhibiting essential metalloenzymes. |
| Prodrug Activation | Intracellular Environment | Requires cellular reduction to an active, metal-chelating form. |
Modulation of Biofilm Formation in Bacterial Systems
Beyond its direct antibiotic effects, Holomycin also plays a significant role in modulating biofilm formation, a critical process for bacterial survival and pathogenesis. nih.govnih.gov
Holomycin's Influence on Biofilm Structure and Development
Studies on the native producer of Holomycin, Photobacterium galatheae, have revealed that the antibiotic is essential for normal biofilm development. nih.govnih.gov A mutant strain of P. galatheae unable to produce Holomycin showed a significant reduction in biofilm formation. nih.govnih.gov This phenotype could be reversed by the external addition of Holomycin. nih.govnih.gov Interestingly, a dimethylated, less antibacterial version of Holomycin did not restore biofilm formation, suggesting that the disulfide group is crucial for this function. nih.gov
Furthermore, at subinhibitory concentrations, Holomycin has been shown to enhance biofilm formation in other marine bacterial species. nih.gov This suggests a broader ecological role for Holomycin as a signaling molecule that can influence the behavior of other bacteria in its environment. nih.gov The mechanism appears to be linked to its ene-disulfide group and may be influenced by environmental factors such as zinc availability, as zinc starvation was found to be important for both Holomycin production and biofilm formation in P. galatheae. nih.govnih.gov
| Organism | Effect of Holomycin | Key Findings |
|---|---|---|
| Photobacterium galatheae (native producer) | Promotes biofilm formation | Essential for normal biofilm development; effect dependent on the disulfide group. |
| Other Vibrionaceae strains | Enhances biofilm formation at subinhibitory concentrations | Suggests a role as an interspecies signaling molecule. |
Ene-disulfide Group Contribution to Biofilm Modulation
The unique ene-disulfide group within the holomycin structure is fundamental to its ability to modulate bacterial biofilm formation. researchgate.net Research demonstrates that this chemical feature is not merely incidental but is a primary driver of its bioactivity in this context. Studies involving the native holomycin-producing bacterium, Photobacterium galatheae S2753, have provided direct evidence for this role. asm.orgnih.gov
In a key study, a mutant strain of P. galatheae was engineered with a deleted hlmE gene, rendering it incapable of producing holomycin. asm.orgnih.gov This holomycin-deficient mutant exhibited a significantly diminished capacity for biofilm formation compared to the wild-type strain. asm.orgnih.gov The introduction of externally supplied holomycin to the mutant culture successfully restored its ability to form biofilms. nih.govnih.gov
To further pinpoint the role of the ene-disulfide group, a comparative experiment was conducted using S,S'-dimethyl holomycin, a derivative where the critical disulfide bond is altered and which possesses lower antibacterial activity. asm.orgnih.gov This dimethylated compound failed to restore biofilm formation in the mutant strain. asm.orgnih.gov This finding strongly indicates that the intact ene-disulfide group is essential for promoting biofilm formation, and this effect is distinct from the compound's general antibacterial properties. nih.gov
| Bacterial Strain / Condition | Holomycin Production | Biofilm Formation Capacity | Reference |
|---|---|---|---|
| Wild-Type P. galatheae S2753 | Yes | Normal | asm.orgnih.gov |
| ΔhlmE Mutant (Holomycin-deficient) | No | Significantly Reduced | asm.orgnih.gov |
| ΔhlmE Mutant + Exogenous Holomycin | N/A (added externally) | Restored to Normal | nih.govnih.gov |
| ΔhlmE Mutant + S,S'-dimethyl holomycin | N/A (added externally) | Remained Reduced | asm.orgnih.gov |
Environmental Factor Impact on Holomycin's Biofilm Activity (e.g., Zinc Starvation)
The production of holomycin and its subsequent influence on biofilm formation are tightly regulated by environmental cues, with zinc availability being a critical factor. asm.orgnih.gov Research has established that zinc starvation is a necessary condition for both the biosynthesis of holomycin and robust biofilm development in Photobacterium galatheae. nih.govnih.gov
Experiments have shown a negative correlation between the concentration of zinc ions in the growth medium and the quantity of holomycin produced by P. galatheae. nih.gov While the tested zinc concentrations did not impede bacterial growth, increasing levels of zinc progressively inhibited the production of holomycin. nih.gov This suggests a specific regulatory mechanism linking zinc levels to the holomycin biosynthetic pathway. researchgate.net
The impact of zinc on biofilm formation appears to be directly linked to its effect on holomycin production. nih.gov The inhibitory effect of zinc on biofilm development is likely an indirect consequence of the reduced availability of holomycin, which acts as a biofilm stimulator. nih.gov Further chemoproteomic studies on E. coli have revealed that holomycin itself can disrupt metal homeostasis, inducing a state of zinc and iron starvation in the cell. nih.gov This dual relationship—where environmental zinc controls holomycin production and holomycin itself perturbs cellular zinc levels—highlights a complex interplay in bacterial communities. nih.govnih.gov
| Environmental Condition | Effect on Holomycin Production in P. galatheae | Effect on Biofilm Formation in P. galatheae | Reference |
|---|---|---|---|
| Zinc-Starvation / Low Zinc | Production is activated/enhanced | Enhanced | asm.orgnih.govresearchgate.net |
| Increasing Zinc Concentration | Gradually inhibited | Inhibited | nih.gov |
Investigational Studies on Antitumor Activities
Holomycin and its related class of compounds, the dithiolopyrrolones, have been identified as possessing potential antitumor activities. chemsrc.commdpi.comresearchgate.net This has led to their inclusion in investigational studies exploring new agents for cancer therapy. frontiersin.orgmdpi.com The unique ene-disulfide core, essential for its antimicrobial and biofilm-modulating effects, is also believed to be critical for its anticancer properties. researchgate.net
Dithiolopyrrolone derivatives have demonstrated promising antitumor activities in various research settings. mdpi.comresearchgate.net Holomycin itself is noted for its antitumor activity, with its mechanism of action thought to be related to the inhibition of RNA synthesis. chemsrc.commdpi.com While this area of research is established, the specific details and quantitative outcomes from dedicated clinical or advanced preclinical antitumor studies are not extensively documented in publicly available literature. The primary focus of many studies remains on the compound's antimicrobial characteristics and its unique biosynthesis. mdpi.comnih.gov
| Compound/Class | Reported Activity | Key Structural Feature | Reference |
|---|---|---|---|
| Holomycin | Investigational antitumor activity; may act on RNA synthesis. | Ene-disulfide group | researchgate.netchemsrc.com |
| Dithiolopyrrolones (Class) | Promising antitumor activities reported for various derivatives. | Pyrrolinonodithiole skeleton (ene-disulfide core) | mdpi.comresearchgate.net |
Preclinical Research Applications and Biological Activities of Holomycin
Broad-Spectrum Antibacterial Activity in Laboratory Strains
Holomycin (B130048) demonstrates a broad spectrum of antibacterial activity, a characteristic feature of dithiolopyrrolone antibiotics. mdpi.comebi.ac.uk Its activity has been evaluated against a wide range of laboratory strains, revealing its potential as an antibacterial agent. asm.orgdntb.gov.ua
Holomycin is effective against both Gram-positive and Gram-negative bacteria. mdpi.compnas.org Studies have shown its inhibitory effects on various bacterial species. asm.orgnih.gov For instance, it has demonstrated strong antagonistic activity against Bacillus pumilus, Staphylococcus aureus, and Escherichia coli. ebi.ac.ukdntb.gov.uanih.gov However, some Gram-negative bacteria, such as Enterobacter cloacae, Morganella morganii, and Pseudomonas aeruginosa, have shown resistance to Holomycin. asm.orgdntb.gov.uanih.gov The antibacterial profile of Holomycin is noted to be similar to its structural analog, thiolutin (B1682880). asm.orgnih.gov
Table 1: In Vitro Antibacterial Activity of Holomycin against Various Bacterial Strains
| Bacterial Species | Type | Susceptibility to Holomycin | Reference |
|---|---|---|---|
| Staphylococcus aureus | Gram-Positive | Susceptible | asm.org, dntb.gov.ua |
| Bacillus pumilus | Gram-Positive | Susceptible | ebi.ac.uk |
| Listeria monocytogenes | Gram-Positive | Susceptible | ebi.ac.uk |
| Escherichia coli | Gram-Negative | Susceptible | asm.org, dntb.gov.ua |
| Klebsiella pneumoniae | Gram-Negative | Susceptible | ebi.ac.uk |
| Enterobacter cloacae | Gram-Negative | Resistant | asm.org, dntb.gov.ua |
| Morganella morganii | Gram-Negative | Resistant | asm.org, dntb.gov.ua |
| Pseudomonas aeruginosa | Gram-Negative | Resistant | asm.org, nih.gov |
A significant aspect of Holomycin's preclinical evaluation is its activity against antibiotic-resistant bacteria. mdpi.com Research has highlighted its effectiveness against rifamycin-resistant strains. mdpi.compnas.org Furthermore, Holomycin has been shown to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA), a clinically significant pathogen. mdpi.comebi.ac.uk This activity against resistant strains underscores its potential for further investigation in the development of new antibiotics.
Activity against Gram-Positive and Gram-Negative Bacteria
Activity in Eukaryotic Microorganism Models (e.g., Yeast, Fungi, Parasites)
The activity of Holomycin against eukaryotic microorganisms appears to be more selective compared to its broad antibacterial spectrum. While the dithiolopyrrolone class, in general, exhibits activity against yeast, fungi, and even parasites, Holomycin's effects are more specific. mdpi.com Some studies report that Holomycin lacks activity against the eukaryotic microorganisms Saccharomyces cerevisiae and Candida kefyr. asm.orgdntb.gov.uanih.gov However, other research indicates it possesses antifungal activity against certain plant pathogenic fungi like Fusarium moniliforme and Fusarium graminearum, as well as Mucor miehei. semanticscholar.orgnih.govpeerj.com It has been noted to have no antifungal activity against Aspergillus niger. ebi.ac.uknih.gov
Comparative Studies with Structural Analogs (e.g., Thiolutin, Aureothricin)
Holomycin belongs to the dithiolopyrrolone family, which includes other well-known antibiotics like thiolutin and aureothricin. mdpi.com These compounds share the same core structure but differ in their N-acyl groups. pnas.org Comparative studies have revealed that Holomycin has a similar antibacterial profile to thiolutin. asm.org Both are effective against a range of Gram-positive cocci and E. coli. nih.gov However, a notable difference is that while thiolutin is reported to have antifungal activity, some studies suggest Holomycin lacks this property against certain yeasts. mdpi.comasm.org The structural variations among these analogs are believed to influence their biological activity profiles.
Experimental Models for Evaluating Biological Impact (e.g., E. coli growth inhibition, macromolecular synthesis assays)
The biological impact of Holomycin has been investigated using various experimental models. E. coli growth inhibition assays are commonly used to determine its antibacterial efficacy and have shown that Holomycin exhibits a bacteriostatic effect, meaning it inhibits bacterial growth rather than killing the bacteria directly. asm.orgnih.gov
To understand its mechanism of action, macromolecular synthesis assays have been employed. asm.org These studies, which track the incorporation of radiolabeled precursors into RNA, DNA, protein, and lipids, have revealed that Holomycin rapidly and preferentially inhibits RNA synthesis in E. coli. asm.orgnih.gov This suggests that its primary target within the bacterial cell is likely involved in the process of transcription. medchemexpress.com Although RNA polymerase has been proposed as the target, Holomycin only weakly inhibits the purified E. coli enzyme in vitro, leading to the hypothesis that it may be a prodrug that is converted to its active form inside the bacterial cell. asm.orgdntb.gov.uapnas.org
Design and Synthesis of Holomycin Derivatives and Analogs
Structure-Activity Relationship (SAR) Studies of the Dithiolopyrrolone Core
The biological activity of holomycin (B130048) and related DTPs is intrinsically linked to their unique dithiolopyrrolone core, specifically the 5,5-bicyclic ring structure containing an ene-disulfide. ebi.ac.ukd-nb.info This core is not merely a rigid scaffold but a functionally dynamic component essential for its antimicrobial action.
Key findings from SAR studies highlight the following:
The Disulfide Bridge as a Pro-chelator: Holomycin is considered a prodrug. pnas.orgpnas.org The intramolecular disulfide bridge is crucial for its activity, but not in its oxidized form. d-nb.infopnas.org Upon entering a bacterial cell, the disulfide is reduced to an active ene-dithiol (the reduced form of holomycin). pnas.orgd-nb.info This reduction is a critical activation step.
Ene-dithiol as the Active Moiety: The resulting ene-dithiol group is a potent metal chelator, particularly for zinc (Zn(II)). pnas.orgd-nb.info This ability to bind essential metal ions is central to its mechanism of action. By chelating intracellular metals, reduced holomycin disrupts metal homeostasis and inhibits a variety of essential metalloenzymes. pnas.orgpnas.org
Requirement of Free Thiols: The necessity of the free ene-dithiol for activity is demonstrated by the fact that derivatives where the thiol groups are blocked, such as in S,S'-dimethyl holomycin, are devoid of antimicrobial activity. pnas.orgpnas.org This confirms that the metal-chelating capability of the reduced form is the primary driver of its biological effect.
The dithiolopyrrolone core, therefore, acts as a privileged structure, a prochelator that is activated by the reducing environment inside a bacterial cell to disrupt fundamental metabolic processes. pnas.orgd-nb.info
Synthetic Strategies for Holomycin Analogs
The promising biological activity of holomycin has prompted the development of various synthetic strategies to access analogs for further study. fandm.edumdpi.com These strategies range from biosynthetic approaches, where the producing organism's pathways are manipulated, to complete chemical synthesis.
Holomycin is an N-acylpyrrothine, specifically an N-acetyl derivative. nih.gov A significant area of analog development involves the modification of this N-acyl side chain.
Biosynthetic Manipulation: The structural diversity of these derivatives can be expanded by manipulating the culture medium of producing organisms like Saccharothrix algeriensis. The addition of different organic acids to the fermentation broth can induce the production of new dithiolopyrrolones with varied N-acyl groups. nih.govresearchgate.net The acyltransferase enzymes responsible for the final acylation step can display relaxed substrate specificity, incorporating alternative acyl-CoA substrates to generate a range of holomycin analogs. nih.gov
Chemical Synthesis: Total synthesis routes provide more controlled access to diverse analogs. mdpi.com An acyltransferase has been shown to be involved in holomycin biosynthesis in cell-free extracts of Streptomyces clavuligerus, catalyzing the transfer of an acyl group to the pyrrothine core, a step that can be exploited for creating new derivatives. researchgate.net
S,S'-dimethyl holomycin is a critical tool for elucidating the mechanism of action of the dithiolopyrrolone class. In this analog, the two sulfur atoms of the reduced dithiol form are capped with methyl groups.
Formation and Synthesis: This derivative has been observed in mutant strains of Streptomyces clavuligerus that lack the dithiol oxidase HlmI, the enzyme responsible for forming the final disulfide bridge. pnas.orgpnas.org Its formation is considered a self-protection or detoxification mechanism by the producing organism to blunt the reactivity of the toxic dithiol intermediate. pnas.orgnih.gov The compound can also be prepared through chemical synthesis for research purposes. nih.gov
Use in Research: Because the methyl groups block the free thiols, S,S'-dimethyl holomycin is unable to chelate metal ions. pnas.org Consistently, it shows no antimicrobial activity. pnas.orgnih.gov By comparing the biological effects of holomycin to the inert S,S'-dimethyl holomycin, researchers can confirm that the ene-dithiol group is essential for its antibacterial and other biological activities, such as biofilm promotion in its native producer. pnas.orgnih.govasm.org
N-Acylpyrrothine Derivatives
Impact of Structural Modifications on Biological Activity and Mechanism of Action
Modifying the holomycin structure has profound effects on its biological activity and mechanism. The disulfide bridge and the N-acyl chain are the primary targets for modification.
| Compound | Structural Feature | Biological Activity | Reference |
| Holomycin | Intact ene-disulfide bridge | Prodrug; active upon intracellular reduction | pnas.org, pnas.org |
| Reduced Holomycin | Ene-dithiol | Active form; potent metal chelator | pnas.org, d-nb.info |
| S,S'-Dimethyl Holomycin | Methylated dithiols | Inactive; unable to chelate metals | nih.gov, pnas.org, nih.gov |
Modifications to the N-acyl group can also modulate activity. For example, the hybrid antibiotic thiomarinol (B140439) A consists of a holothin (the core of holomycin) linked to marinolic acid A, an analog of the antibiotic mupirocin (B1676865). nih.gov This structural combination results in a compound with significantly enhanced activity against Gram-negative bacteria like E. coli compared to either holomycin or mupirocin alone. nih.gov This enhancement is attributed to improved accumulation of the antibiotic within the bacterial cell, showcasing how N-acyl modification can overcome permeability barriers. nih.gov
| Compound | MIC vs. E. coli (μM) | Note | Reference |
| Holomycin | 32 | Moderate activity | nih.gov |
| Mupirocin | 510 | Poor activity | nih.gov |
| Thiomarinol A | 4 | Potent activity | nih.gov |
Rational Design Approaches for Novel Holomycin-Based Compounds
The knowledge gained from SAR and mechanistic studies provides a foundation for the rational design of new holomycin-based antibiotics with improved properties. fandm.edu The goal is to create compounds with enhanced potency, a broader spectrum of activity, and a lower propensity for resistance development. nih.gov
Key strategies in rational design include:
Hybrid Molecule Synthesis: This approach involves covalently linking the dithiolopyrrolone pharmacophore to another antibiotic with a different molecular target. nih.gov Thiomarinol is a natural example of this concept. nih.gov The rationale is to create dual-action compounds that can overcome resistance mechanisms and potentially have synergistic effects. nih.govnih.gov
Structure-Based Drug Design (SBDD): As the molecular targets of holomycin's active form (metalloenzymes) are identified, computational methods like molecular docking can be used to design derivatives that bind more effectively to the active sites of these essential enzymes. utupub.fi This allows for the optimization of the scaffold to improve target specificity and potency.
Modulation of Physicochemical Properties: Modifications can be designed to improve the drug-like properties of the molecule, such as solubility and cell permeability, which are critical for efficacy, particularly against Gram-negative bacteria with their protective outer membrane. nih.govillinoisstate.edu
These rational design approaches, guided by a deep understanding of the dithiolopyrrolone core's function, pave the way for developing the next generation of antibiotics based on the holomycin scaffold. fandm.edujmb.or.kr
Mechanisms of Resistance to Holomycin in Biological Systems
Self-Resistance Mechanisms in Holomycin-Producing Organisms
Organisms that synthesize holomycin (B130048) have evolved sophisticated mechanisms to protect themselves from the antibiotic's cytotoxic effects. These strategies are crucial for their survival while producing this potent compound.
The fish pathogen Yersinia ruckeri is a known producer of holomycin. ebi.ac.uknih.govnih.gov To counteract the toxicity of its own metabolite, Y. ruckeri employs a specific enzyme, an RNA methyltransferase named Hom12. nih.govasm.org This enzyme is encoded by the hom12 gene, which is located within the holomycin biosynthetic gene cluster (hom) in the bacterium's genome. nih.govresearchgate.net
The primary function of Hom12 is to methylate the bacterium's own RNA. ebi.ac.uknih.gov This modification is believed to interfere with the binding of holomycin to its target, thus reducing the antibiotic's cytotoxic effects. ebi.ac.ukleedsbeckett.ac.uk Experimental evidence strongly supports this role; the disruption of the hom12 gene renders Y. ruckeri sensitive to holomycin, while reintroducing the gene restores resistance. nih.govnih.gov Furthermore, when the hom12 gene is expressed in a susceptible host like Escherichia coli, it confers tolerance to holomycin. nih.govnih.gov This specific methylation of RNA represents a novel self-resistance strategy, distinguishing it from mechanisms found in other holomycin producers. researchgate.netleedsbeckett.ac.uk
Table 1: Key Components of the RNA Methyltransferase Self-Resistance Mechanism in Yersinia ruckeri
| Component | Description | Function | Reference |
| Yersinia ruckeri | A Gram-negative, fish pathogenic bacterium. | Produces the antibiotic holomycin. | ebi.ac.uknih.gov |
| Holomycin | A dithiolopyrrolone antibiotic with broad-spectrum activity. | Its cytotoxic effects necessitate a self-resistance mechanism in the producer. | ebi.ac.ukmdpi.com |
| hom gene cluster | The biosynthetic gene cluster responsible for holomycin production. | Contains the genes for holomycin synthesis and self-resistance. | researchgate.netsecondarymetabolites.org |
| hom12 | A gene within the hom cluster. | Encodes the RNA methyltransferase Hom12. | nih.govresearchgate.net |
| Hom12 | A S-adenosyl-L-methionine (SAM)-dependent RNA methyltransferase. | Methylates host RNA to protect it from holomycin's action, conferring self-resistance. | nih.govasm.orgleedsbeckett.ac.uk |
Another major holomycin producer, the Gram-positive bacterium Streptomyces clavuligerus, utilizes a different self-resistance strategy centered on the chemical structure of holomycin itself. asm.org This mechanism involves a specialized enzyme, the dithiol oxidase HlmI. nih.govnih.gov
The HlmI enzyme catalyzes the formation of the intramolecular disulfide bridge in the final stages of holomycin biosynthesis, converting the reduced, more toxic ene-dithiol form of the molecule into the oxidized, less active disulfide form. nih.govpnas.org This enzymatic oxidation serves as a crucial self-protection measure. nih.gov By maintaining holomycin in its disulfide state, HlmI prevents the accumulation of the highly reactive dithiol intermediate within the producing cell. pnas.org
The importance of this mechanism is highlighted by gene deletion studies. When the hlmI gene is removed from S. clavuligerus, the bacterium not only produces less holomycin but also becomes more sensitive to the antibiotic. nih.gov As a backup protective strategy in the absence of HlmI, S. clavuligerus has been observed to produce S,S'-dimethylated derivatives of the reduced holomycin, which are antibiotically inactive. pnas.org
Table 2: Research Findings on Disulfide Bond Formation as a Self-Resistance Mechanism
| Organism | Enzyme | Gene | Mechanism of Action | Consequence of Gene Deletion | Reference |
| Streptomyces clavuligerus | HlmI (Dithiol Oxidase) | hlmI | Catalyzes the formation of the intramolecular disulfide bond in holomycin, converting it to its less toxic form. | Decreased holomycin production and increased sensitivity to holomycin. | asm.orgnih.gov |
| Streptomyces clavuligerus | N/A (Backup Mechanism) | hlmI (deleted) | Produces inactive S,S'-dimethylated reduced holomycin to incapacitate the toxic dithiol intermediates. | Formation of non-antimicrobial derivatives. | pnas.org |
Role of RNA Methyltransferases (e.g., in Yersinia ruckeri)
Acquired Resistance Mechanisms in Target Organisms
Bacteria targeted by holomycin can develop resistance through various acquired mechanisms, which are often the result of genetic mutations or the acquisition of new genetic material. europa.eunih.gov These mechanisms allow them to survive in the presence of the antibiotic.
A common strategy for antibiotic resistance is the modification of the drug's cellular target to prevent binding. crstoday.commdpi.com While early studies suggested that holomycin targets RNA polymerase, more recent research indicates a different primary mode of action. pnas.orgnih.gov Holomycin appears to function as a pro-drug that, once intracellularly reduced to its ene-dithiol form, acts as a potent chelator of metal ions, particularly zinc. pnas.orgpnas.org This disruption of metal homeostasis inhibits various zinc-dependent metalloenzymes, which are the ultimate targets. pnas.orgpnas.org
Therefore, resistance through target alteration is complex. Instead of a single mutation in one protein, resistance could arise from changes in the multiple metalloenzymes affected by zinc sequestration. A more direct form of target-related resistance has been demonstrated through metabolic adaptation: the overexpression of genes responsible for zinc import into the bacterial cell increases resistance to holomycin, likely by compensating for the zinc chelation effect. pnas.org
Efflux pumps are membrane proteins that actively transport a wide range of substances, including antibiotics, out of the bacterial cell. nih.govfrontiersin.org The overexpression of these pumps is a major mechanism of acquired and multidrug resistance. mdpi.commdpi.com By expelling the antibiotic, efflux systems prevent it from reaching a sufficiently high intracellular concentration to exert its toxic effect. nih.gov
Bacteria possess several families of efflux pumps, such as the Resistance-Nodulation-Division (RND) family, which are particularly effective in Gram-negative bacteria. nih.govnih.gov While efflux is a well-established mechanism of resistance against numerous classes of antibiotics nih.gov, specific studies focused solely on its role in acquired resistance to holomycin in target organisms are part of the broader understanding of antibiotic resistance mechanisms. It is a recognized general strategy that bacteria can employ to resist toxic compounds. nih.govrug.nl
Bacteria can evolve resistance by adapting their metabolic networks to counteract the effects of an antibiotic. rug.nlresearchgate.net Such adaptations can compensate for the stress or damage induced by the drug. embopress.org Since holomycin's activity is linked to the disruption of metal homeostasis by chelating zinc, metabolic adaptations that mitigate this disruption can confer resistance. pnas.orgpnas.org
One clear example of such an adaptation is the increased expression of zinc import systems to counteract the antibiotic's chelating activity. pnas.org More broadly, antibiotic exposure can select for mutations in core metabolic genes, leading to resistance. researchgate.net For instance, some bacteria evolve to shift their metabolic pathways, such as moving from respiration to fermentation, to compensate for the effects of certain antibiotics. embopress.org These metabolic shifts represent a flexible and powerful strategy for bacteria to develop resistance to antimicrobial agents like holomycin.
Efflux Pump Systems
Genetic Basis of Resistance Development in Holomycin-Producing Organisms
The development of resistance to holomycin in the organisms that produce it is a fascinating example of evolutionary adaptation, intrinsically linked to the antibiotic's own biosynthetic pathways. Unlike acquired resistance in pathogenic bacteria, the resistance mechanisms in producer organisms are a form of self-preservation, essential to prevent suicide by their own metabolic product. Research has pinpointed specific genes and entire gene clusters that confer this innate immunity. These genetic systems have evolved to protect the host's cellular machinery from the disruptive effects of holomycin, primarily its ability to chelate essential metal ions.
The genetic foundation of this self-protection is multifaceted and typically involves one or more of the following strategies: enzymatic modification and detoxification of the holomycin molecule, and protection of the host's cellular targets. These mechanisms are encoded by genes located within or adjacent to the holomycin biosynthetic gene cluster (BGC), ensuring that the production of the antibiotic is closely coupled with the means to tolerate it.
In the bacterium Streptomyces clavuligerus, a known producer of holomycin, the gene cluster responsible for its synthesis also harbors genes critical for self-resistance. nih.gov One of the key genes identified is hlmI, which encodes a dithiol oxidase. pnas.org This enzyme is responsible for forming the cyclic disulfide bridge in the final stages of holomycin biosynthesis. nih.gov This step is not only crucial for creating the active antibiotic but also serves as a protective measure. The precursor, a molecule with reactive enethiols, is potentially more toxic to the producer than the final cyclized holomycin. nih.gov Deletion of the hlmI gene in S. clavuligerus results in a significant decrease in holomycin production and, more importantly, a heightened sensitivity to externally supplied holomycin, underscoring the protective role of HlmI. pnas.orgebi.ac.uk
Furthermore, S. clavuligerus has a "backup" detoxification strategy. When the primary self-protection mechanism involving hlmI is compromised, the organism utilizes S-methylation to neutralize the toxic intermediates. nih.gov This process involves the modification of the enethiol groups, rendering them incapable of chelating metal ions and thus detoxifying the molecule. nih.gov
Another well-studied example is the fish pathogen Yersinia ruckeri, which also produces holomycin. ebi.ac.ukmdpi.com In this organism, a different genetic strategy for self-resistance has been identified. Genome mining and subsequent genetic studies revealed a gene, hom12, within the holomycin BGC that encodes a putative RNA methyltransferase. ebi.ac.ukresearchgate.net This enzyme is believed to methylate the RNA of Y. ruckeri, shielding it from the effects of holomycin. ebi.ac.uk Holomycin's mode of action was initially thought to be the inhibition of RNA polymerase, and while this has been debated, the presence of an RNA methyltransferase for self-resistance suggests that RNA is indeed a critical target or is affected by the metal chelation properties of the antibiotic. pnas.orgebi.ac.ukmdpi.com Complementation experiments, where the hom12 gene was restored in a mutant, confirmed its role in conferring resistance to holomycin. researchgate.net
The genetic organization of the holomycin BGC has been compared across different producing organisms, including S. clavuligerus, Y. ruckeri, and Pseudoalteromonas species. researchgate.net While the core biosynthetic genes are conserved, the genes associated with regulation and self-resistance can differ, highlighting the convergent evolution of protective mechanisms. researchgate.net For instance, the homolog of hlmI from S. clavuligerus is not found in the holomycin gene cluster of Y. ruckeri or the thiomarinol (B140439) gene cluster in Pseudoalteromonas, indicating that Gram-negative bacteria may employ different enzymatic logic for disulfide bond formation and self-protection. mdpi.comresearchgate.net
In Photobacterium galatheae S2753, another marine bacterium that produces holomycin, a BGC (BGC11) has been identified. nih.gov This cluster contains genes homologous to those in S. clavuligerus and Y. ruckeri, including the core nonribosomal peptide synthetase (NRPS) gene, hlmE. nih.gov Deletion of hlmE completely abolishes holomycin production. nih.gov The presence of homologous genes suggests that the fundamental principles of biosynthesis and, likely, self-resistance are conserved, although specific gene functions and regulatory networks may vary.
The study of these genetic resistance mechanisms is crucial. It not only provides fundamental insights into microbial evolution and survival but also informs strategies for the development of new antibiotics. Understanding how nature has evolved to counteract these potent molecules can guide the design of derivatives with improved efficacy and reduced toxicity.
Data on Genes Involved in Holomycin Resistance
The following table summarizes the key genes that have been experimentally identified to play a role in the self-resistance to holomycin in producer organisms.
| Gene | Organism | Proposed Function | Effect of Deletion/Inactivation |
| hlmI | Streptomyces clavuligerus | Dithiol oxidase; catalyzes disulfide bond formation. | Decreased holomycin production and increased sensitivity to holomycin. ebi.ac.ukmdpi.com |
| hom12 | Yersinia ruckeri | RNA methyltransferase. | Loss of resistance to holomycin. researchgate.net |
| hlmE | Photobacterium galatheae | Nonribosomal peptide synthetase (NRPS); core biosynthetic gene. | Complete abolishment of holomycin production. nih.gov |
Advanced Research Methodologies for Holomycin and Holomycin D3 Studies
Analytical Techniques for Compound Detection and Quantification in Research Matrices
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and analysis of Holomycin (B130048) from complex mixtures, such as fermentation broths of producing organisms like Streptomyces clavuligerus. pnas.orgresearchgate.net This chromatographic method offers high resolution and versatility, making it indispensable for isolating Holomycin to a high degree of purity, which is essential for subsequent structural and functional studies. kromasil.com
The process typically involves extracting the compound from the source material using a suitable solvent, such as ethyl acetate, followed by concentration of the extract. pnas.orgresearchgate.net This crude extract is then subjected to HPLC, often using a semi-preparative column to handle larger sample loads. researchgate.net The separation is based on the differential partitioning of Holomycin between a stationary phase (e.g., C18) and a mobile phase. researchgate.netkromasil.com Detection is commonly achieved using a UV-Vis detector, as Holomycin exhibits a characteristic UV absorbance maximum around 386-390 nm. pnas.orgnih.govnih.gov
Researchers have successfully purified Holomycin from overproducing mutant strains, yielding significant quantities for detailed analysis. pnas.org The purity of the isolated Holomycin is then confirmed through further analytical techniques, including mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. pnas.org The ability of HPLC to provide consistent and reproducible results is vital for ensuring the quality of the purified compound for research purposes. kromasil.com
Table 1: HPLC Parameters for Holomycin Purification
| Parameter | Details | Source |
| Producing Organism | Streptomyces clavuligerus ORF15::apr mutant | pnas.org |
| Extraction Solvent | Ethyl Acetate | pnas.orgresearchgate.net |
| Chromatography Mode | Normal Phase or Reversed-Phase | researchgate.net |
| Solvents (Normal Phase) | Chloroform and Methanol (9:1, v/v) | researchgate.net |
| Detection Wavelength | ~386-390 nm | pnas.orgnih.govnih.gov |
| Yield | ~3 mg from a 2-liter fermentation | researchgate.net |
This table is for illustrative purposes and specific conditions may vary between studies.
Mass Spectrometry (MS) and its tandem configuration (MS/MS) are powerful analytical tools for the structural elucidation and quantification of Holomycin. ebi.ac.ukrfi.ac.uk MS provides highly sensitive and accurate mass-related data, which is fundamental in confirming the molecular weight of the isolated compound. nih.govrfi.ac.uk High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of Holomycin by providing a precise mass measurement. pnas.orgebi.ac.uk
For structural elucidation, MS/MS is employed to fragment the parent Holomycin ion and analyze the resulting product ions. rfi.ac.uk This fragmentation pattern provides a molecular fingerprint that helps to deduce the compound's structure. nih.gov The combination of liquid chromatography with mass spectrometry (LC-MS) allows for the separation of Holomycin from other metabolites in a complex mixture before it enters the mass spectrometer, enhancing the quality of the data obtained. nih.govresearchgate.net
In research, MS is not only used for initial identification but also to track the production of Holomycin in different bacterial strains and under various growth conditions. pnas.orgebi.ac.uk For example, extracted ion chromatograms can be used to compare the production levels of Holomycin in wild-type versus mutant strains. pnas.org
In quantitative bioanalysis using LC-MS/MS, an internal standard is crucial for ensuring accuracy and precision. cerilliant.combioanalysis-zone.com An ideal internal standard should have physicochemical properties very similar to the analyte of interest. bioanalysis-zone.com Stable isotope-labeled (SIL) compounds, such as Holomycin-d3, are considered the gold standard for use as internal standards because they co-elute with the unlabeled analyte and exhibit similar ionization efficiency in the mass spectrometer. bioanalysis-zone.com
The use of a deuterated analog like this compound allows for the correction of variations that can occur during sample preparation, injection, and ionization. cerilliant.com In the LC-MS/MS method, the analyte (Holomycin) and the internal standard (this compound) are differentiated by their mass-to-charge ratios. By measuring the ratio of the analyte's signal to the internal standard's signal, a precise quantification can be achieved, even at low concentrations. lcms.cz This isotope dilution method minimizes the impact of matrix effects, which are common in complex biological samples. mdpi.com
The selection of a suitable deuterated internal standard is critical; it should have a sufficient mass difference from the analyte to avoid spectral overlap and should not interfere with the analyte's measurement. cerilliant.comresearchgate.net For example, telmisartan-d3 (B602563) has been effectively used as an internal standard for the quantification of telmisartan (B1682998) in human plasma. lcms.cz
Chemical derivatization is a technique used to modify an analyte to improve its analytical properties, such as enhancing its detection sensitivity or improving its chromatographic behavior. meliomics.comrsc.org Using deuterated derivatizing reagents introduces a stable isotope tag into the target molecule, which can be advantageous in LC-MS analysis. nih.govacs.org
This strategy can significantly increase the ionization efficiency of analytes that are otherwise difficult to detect. meliomics.com For instance, derivatizing fatty acids has been shown to increase detection sensitivity by over 2,500-fold in positive-ion mode ESI-MS. nih.gov The introduction of a deuterium (B1214612) label via the derivatizing agent allows for the use of isotope dilution techniques for accurate quantification. nih.govrsc.org This approach involves labeling the sample with a non-deuterated (light) reagent and a standard with a deuterated (heavy) reagent. The ratio of the light to heavy derivatized analytes is then used for quantification. meliomics.com
The analysis of vitamin D metabolites is a prime example where chemical derivatization is employed to overcome analytical challenges. nih.gov Vitamin D and its metabolites have low ionization efficiency and are present at low concentrations in biological samples, making their direct analysis by LC-MS difficult. mdpi.comrsc.org
To enhance sensitivity, derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) is common. nih.govrsc.org PTAD reacts with the cis-diene moiety of vitamin D, creating a derivative with significantly improved ionization efficiency. nih.gov Furthermore, the use of deuterated derivatizing reagents, such as deuterated acetic anhydride, allows for sample multiplexing and accurate quantification through isotope-coded derivatization. acs.org This approach has been successfully used to develop multiplexing LC-MS/MS methods for vitamin D3 metabolites. acs.org The synthesis of deuterium-labeled vitamin D metabolites themselves also provides essential internal standards for these quantitative assays. mdpi.com
Table 2: Derivatization Reagents for Vitamin D Analysis
| Reagent | Purpose | Outcome | Source |
| 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) | Enhance ionization efficiency | Increased sensitivity in MS detection | nih.govrsc.org |
| Deuterated Acetic Anhydride | Isotope-coding for multiplexing | Allows simultaneous analysis of multiple samples | acs.org |
| 4-(4′-dimethylaminophenyl)-1,2,4-triazoline-3,5-dione-phenyl anthracene (B1667546) (DAP-PA) | Enhance ionization efficiency | Improved detection of D3 metabolite adducts | mdpi.com |
This table provides examples and is not exhaustive.
A critical consideration when employing chemical derivatization is the stability of the resulting derivatized products. nih.gov The derivatives must be stable throughout the sample preparation and analysis time to ensure reliable and reproducible results. nih.govresearchgate.net Stability can be affected by factors such as the storage temperature and the composition of the sample matrix. nih.gov
Studies have been conducted to evaluate the stability of derivatized vitamin D metabolites in stored serum extracts. nih.gov For example, the stability of products from derivatization with reagents like PTAD has been assessed over several months at -20°C. nih.gov It has been observed that the stability can vary significantly depending on the derivatizing agent used. nih.gov While some derivatized products show good stability, others may degrade over time, which could compromise the accuracy of the quantitative results. nih.gov Therefore, it is essential to perform stability tests for the specific derivatized analytes under the intended storage and analysis conditions. nih.govresearchgate.net
Application of Chemical Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity using Deuterated Reagents
Derivatization in the Context of Metabolite Analysis (e.g., Vitamin D3)
Genetic and Molecular Biology Techniques
Advanced genetic and molecular biology techniques have been instrumental in unraveling the biosynthesis of holomycin and in the search for novel dithiolopyrrolone compounds. These methodologies allow for a deeper understanding of the genetic basis of production and provide pathways for bioengineering new derivatives.
Gene Knockout and Complementation Studies (e.g., hlmE deletion)
Gene knockout and complementation studies are powerful tools to elucidate the function of specific genes within a biosynthetic gene cluster. In the context of holomycin biosynthesis, the deletion of the hlmE gene has been a key area of investigation. The hlmE gene is predicted to encode a flavin-dependent monooxygenase.
To understand its role, researchers create a targeted deletion of the hlmE gene in the holomycin-producing bacterium. The resulting mutant strain is then analyzed for its ability to produce holomycin. Studies have shown that the ∆hlmE mutant is unable to produce holomycin, indicating that the HlmE enzyme is essential for the biosynthetic pathway.
Complementation studies are then performed by reintroducing a functional copy of the hlmE gene into the mutant strain. The restoration of holomycin production in the complemented strain confirms that the observed loss of production was directly due to the deletion of hlmE and not due to unintended polar effects on downstream genes. These experiments unequivocally demonstrate that HlmE is a crucial component in the holomycin biosynthetic pathway.
Heterologous Expression of Biosynthetic Genes
Heterologous expression involves taking the biosynthetic gene cluster for a particular natural product from its native producer and expressing it in a more tractable host organism. This technique is particularly useful when the native producer is slow-growing or genetically intractable. For holomycin, the entire biosynthetic gene cluster (hlm) has been successfully expressed in heterologous hosts like Streptomyces coelicolor and Escherichia coli.
The expression of the hlm cluster in S. coelicolor A3(2) resulted in the production of holomycin, confirming that the identified gene cluster is complete and sufficient for biosynthesis. This approach not only validates the function of the gene cluster but also opens up opportunities for pathway engineering and the production of novel holomycin analogs. Furthermore, the expression of subsets of the biosynthetic genes in E. coli has been used to characterize the functions of individual enzymes in the pathway.
Genome Mining for Novel Dithiolopyrrolone Producers
Genome mining is a computational approach used to identify biosynthetic gene clusters for natural products in sequenced genomes. This strategy has been successfully applied to discover new producers of dithiolopyrrolones, the class of antibiotics to which holomycin belongs. The process typically involves using the sequences of known key enzymes in dithiolopyrrolone biosynthesis, such as the non-ribosomal peptide synthetase (NRPS), as queries to search public and private genome databases.
This approach has led to the identification of dithiolopyrrolone biosynthetic gene clusters in various actinomycetes, including previously unknown producers. By analyzing the genetic organization and sequence of these newly discovered clusters, researchers can predict the structures of the corresponding natural products and prioritize the producing organisms for further investigation. Genome mining has significantly expanded the known diversity of dithiolopyrrolone producers and the chemical space of this important class of antibiotics.
Biochemical Assays for Mechanism of Action Studies
Understanding the mechanism of action of an antibiotic is crucial for its development and potential clinical application. Biochemical assays are fundamental in elucidating how holomycin exerts its antibacterial effects at a molecular level.
In Vitro Reconstitution of Enzymatic Reactions
To dissect the intricate steps of holomycin biosynthesis, researchers employ in vitro reconstitution of the enzymatic reactions. This involves purifying the individual enzymes of the pathway and then combining them in a test tube with the necessary substrates and cofactors to observe the specific chemical transformations they catalyze.
For instance, the activities of key enzymes in the holomycin pathway, such as the non-ribosomal peptide synthetase (NRPS) HlmA and the various tailoring enzymes, have been characterized using this method. By systematically adding and omitting components, the precise sequence of events and the function of each enzyme can be determined. This powerful technique provides definitive evidence for the roles of individual enzymes and allows for a detailed understanding of the biosynthetic cascade leading to holomycin.
Macromolecular Synthesis Assays in Cellular Models (e.g., RNA/Protein Synthesis Inhibition)
Macromolecular synthesis assays are used to determine the specific cellular processes targeted by an antibiotic. In the case of holomycin, these assays have been critical in identifying its primary mechanism of action. Studies using cellular models, such as Bacillus subtilis and Escherichia coli, have shown that holomycin is a potent inhibitor of RNA synthesis.
Future Directions in Holomycin and Holomycin D3 Research
Elucidation of Remaining Unknowns in Biosynthetic Pathways
While significant progress has been made in identifying the holomycin (B130048) biosynthetic gene cluster in organisms like Streptomyces clavuligerus, key aspects of the pathway remain to be clarified. nih.govnih.govmdpi.com The proposed biosynthesis involves the joining of two L-cysteine residues to form a dipeptide precursor, followed by an eight-electron oxidation to create the dithiolopyrrolone core. nih.gov However, the precise sequence and enzymatic control of these oxidative steps are not fully understood.
Future research will focus on:
Characterizing Oxidative Enzymes: The pathway involves four flavin-dependent oxidoreductases. nih.gov Determining the specific role and order of action of each of these enzymes in the crucial eight-electron oxidation is a primary goal.
Understanding Regulatory Mechanisms: The molecular basis for the overproduction of holomycin observed in certain mutant strains of S. clavuligerus is currently unclear. nih.gov Investigating these regulatory networks could lead to engineered strains with significantly higher yields.
Intermediate Isolation: The use of gene knock-out strategies, which has been successful in related natural product pathways, can help isolate and characterize transient intermediates, providing a more detailed map of the biosynthetic route. rsc.org
A key enzyme in the pathway is the non-ribosomal peptide synthetase (NRPS), HlmE, which initiates the process. The table below outlines the proposed functions of the core genes identified in the biosynthetic cluster.
| Gene | Proposed Function |
| HlmE | Non-ribosomal peptide synthetase (NRPS) containing cyclization (Cy), adenylation (A), and thiolation (T) domains; initiates synthesis from L-cysteine. nih.gov |
| HlmI | Thioredoxin-oxidoreductase-like enzyme; catalyzes the final disulfide bond formation, converting the dithiol to holomycin. nih.gov |
| HlmA | N-acyltransferase; responsible for the acylation step that forms holomycin from the holothin core. nih.govnih.gov |
| HlmB | Acyl-CoA dehydrogenase; believed to be involved in the oxidation of the thiol group to facilitate cyclization. nih.gov |
| HlmC | Thioesterase; involved in generating the second pyrrolinone ring. nih.gov |
| HlmF | PPC-DC decarboxylase; works in concert with other enzymes to form the second ring. nih.gov |
| HlmD | FMN-dependent oxidoreductase; contributes to the overall oxidation of the molecule. nih.gov |
Deeper Understanding of Holomycin's Molecular Targets and Binding Dynamics
The mechanism of action for holomycin is more complex than initially thought. While early studies pointed to the inhibition of RNA synthesis, more recent findings suggest a novel mode of action involving metal chelation. acs.orgpnas.orgnih.gov Holomycin is now understood to be a prodrug that, once inside a bacterial cell, is reduced to its active ene-dithiol form. pnas.org This active form sequesters essential intracellular metal ions, particularly zinc (Zn2+), thereby inhibiting metalloenzymes and disrupting the cell's metal balance. acs.org
Key areas for future investigation include:
Identification of Specific Metalloenzyme Targets: A critical next step is to identify the specific bacterial metalloenzymes that are most potently inhibited by reduced holomycin. This will provide a more precise understanding of its antibacterial effect. acs.org
Elucidating the Intracellular Reduction Mechanism: The enzyme or mechanism responsible for the initial reduction of holomycin's disulfide bond within the bacterial cell remains unknown and is a key target for future studies. acs.org
Improving Target Selectivity: Researchers plan to investigate the specificity of holomycin for metalloenzymes in bacterial versus human proteomes. acs.org This knowledge is crucial for designing derivatives with higher selectivity for bacterial targets, potentially reducing toxicity. acs.orgfandm.edu Computational methods like molecular docking and dynamics simulations can be employed to predict binding affinities and guide the design of more selective analogs. biorxiv.orgpeerj.com
Exploration of Novel Biological Activities in Preclinical Models
Holomycin and its parent class, the dithiolopyrrolones (DTPs), exhibit a range of promising biological activities beyond their general antibacterial effects. nih.govrsc.org They are known to be active against multidrug-resistant pathogens like MRSA and possess antitumor properties. mdpi.comrsc.orgmedchemexpress.com
Future research aims to explore:
Anticancer and Antifungal Potential: While initial antitumor activity has been noted, comprehensive preclinical studies are needed to evaluate the efficacy of holomycin and its derivatives against a wider range of cancer cell lines and in animal models. rsc.orgmedchemexpress.com Its activity against fungi is also an area for further exploration. mdpi.com
Development of Hybrid Antibiotics: The natural product thiomarinol (B140439), a hybrid of a DTP and marinolic acid, demonstrates the potential of combining the holomycin core with other bioactive molecules. nih.gov Future work could involve creating novel hybrids by coupling holothin (the un-acylated core of holomycin) to other classes of antibiotics, potentially leading to compounds with enhanced or novel activities. nih.gov
Biofilm Modulation: Holomycin has been shown to be essential for biofilm formation in its native producer, Photobacterium galatheae S2753. nih.govresearchgate.net Further studies will investigate its ability to modulate biofilm formation in pathogenic bacteria, which could be a valuable anti-virulence strategy.
Development of Advanced Synthetic Routes for Holomycin and Analogs
Chemical synthesis is vital for producing holomycin in a controlled manner and for creating novel analogs with improved properties. pnas.orgfandm.edu While efficient synthetic routes exist, researchers are focused on developing more advanced and flexible methods. pnas.orgfandm.edu
The primary goals in this area are:
Accessing Novel Derivatives: New synthetic strategies are being explored to create structural modifications that are not possible with current methods. fandm.edu This will allow for a more thorough investigation of the structure-activity relationship. fandm.edu
Improving Potency and Reducing Toxicity: A major aim of analog development is to enhance antibacterial potency while minimizing toxicity to human cells. acs.org This involves modifying the core structure to improve selectivity for bacterial targets. acs.orgfandm.edu
Utilizing Synthetic Biology: Heterologous expression of the holomycin gene cluster in easily manipulated host organisms offers a powerful route to produce not only holomycin but also novel derivatives through genetic engineering and precursor-directed biosynthesis. nih.govrsc.org
Expanding the Application of Holomycin-d3 in Quantitative Metabolomics and Pathway Tracing
Stable isotope-labeled compounds are indispensable tools in modern biomedical research. This compound, a deuterated version of holomycin, holds significant potential for advancing research into this antibiotic. While not yet widely reported in the literature, its application would be based on established principles of quantitative metabolomics. nih.gov
Future applications for this compound include:
Quantitative Analysis: this compound can serve as an ideal internal standard for mass spectrometry-based quantification. nih.gov Its chemical properties are nearly identical to the unlabeled compound, allowing it to correct for variations in sample preparation and instrument response, thus enabling highly accurate measurements of holomycin concentrations in complex matrices like fermentation broths or biological fluids. nih.gov
Pathway Tracing and Flux Analysis: Using precursors labeled with stable isotopes (such as deuterated cysteine) allows researchers to trace the flow of atoms through the biosynthetic pathway. rsc.org This technique can definitively confirm predicted pathway intermediates and may reveal previously unknown side reactions or metabolic bottlenecks.
Pharmacokinetic Studies: In preclinical models, this compound would be invaluable for absorption, distribution, metabolism, and excretion (ADME) studies, providing precise data on the fate of the drug within an organism.
The table below summarizes the key advantages of using stable isotope-labeled standards in metabolomics.
| Feature | Advantage | Relevance to this compound |
| Co-elution | Labeled and unlabeled compounds have nearly identical chromatographic behavior. | Ensures that this compound and native holomycin are measured under the same conditions. |
| Correction for Matrix Effects | Compensates for ion suppression or enhancement from other molecules in the sample. nih.gov | Improves accuracy of quantification in complex samples like plasma or cell extracts. |
| High Precision & Accuracy | Enables absolute or highly accurate relative quantification of metabolite levels. nih.gov | Crucial for reliable dose-response studies and pharmacokinetic modeling. |
| Pathway Elucidation | Allows for tracing of metabolic fates of labeled precursors. rsc.org | Can be used to confirm the steps in the holomycin biosynthetic pathway. |
Strategies for Combating Resistance through Mechanistic Understanding and Derivative Development
The rise of antibiotic resistance is a global health crisis, making the development of novel antibiotics with unique mechanisms of action, like holomycin, a high priority. acs.orgcdc.gov Holomycin's ability to inhibit rifampin-resistant bacteria and MRSA highlights its potential. mdpi.com
Future strategies to combat resistance will leverage our growing understanding of holomycin:
Leveraging its Unique Mechanism: Because holomycin targets bacterial metal homeostasis, it may be effective against pathogens that have developed resistance to antibiotics with more conventional targets. acs.org Further research will explore its activity against a broader range of multidrug-resistant bacteria.
Understanding and Bypassing Resistance: Pathogen resistance to holomycin could emerge. Studies on the self-resistance mechanisms in producing organisms—such as target modification by a methyltransferase in Y. ruckeri or enzymatic control of the active form in S. clavuligerus—provide valuable insights into potential resistance mechanisms in pathogens. mdpi.comnih.gov This knowledge can guide the development of derivatives designed to evade these mechanisms.
Derivative Development: Creating analogs of holomycin is a key strategy to stay ahead of resistance. acs.orgfandm.edu By altering the chemical structure, it may be possible to develop compounds that are not recognized by bacterial resistance machinery (e.g., efflux pumps) or that have an enhanced affinity for their molecular target.
Combination Therapies: Combining holomycin or its derivatives with existing antibiotics is a promising approach. mdpi.comconsensus.app Such combinations can produce synergistic effects, lower the required dose of each drug, and reduce the likelihood of resistance emerging. nih.gov
Q & A
Q. Table 1. Key Parameters for this compound Synthesis
| Parameter | Optimal Condition | Instrumentation | Reference |
|---|---|---|---|
| Deuterium Source | D₂O (99.9% purity) | NMR (600 MHz) | |
| Reaction Temperature | 25°C ± 2°C | HPLC-PDA | |
| Catalytic System | Pd/C (5% w/w) | High-resolution MS |
Q. Table 2. Common Pitfalls in this compound Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
